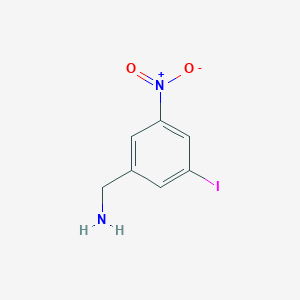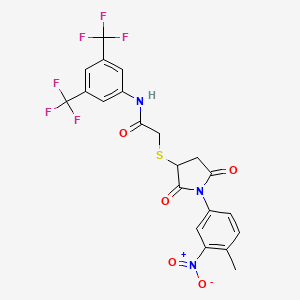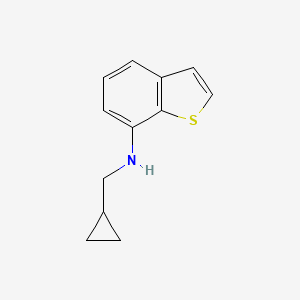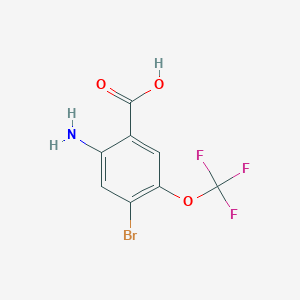
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine and trichlorophenyl groups, exhibits unique chemical properties that make it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the indole core structure. Subsequent nitrile formation is achieved through the reaction with cyanogen bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic Addition: Amides, esters, or thioethers.
Oxidation and Reduction: Aldehydes, ketones, or alcohols.
科学研究应用
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trichlorophenyl groups enhances its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.
相似化合物的比较
- 5-Fluoro-4-(2,4,6-trichlorophenyl)indole-3-acetonitrile
- 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetonitrile
- 5-Fluoro-4-(2,4,5-trichlorophenyl)indole-3-acetonitrile
Comparison: 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-acetonitrile is unique due to the specific positioning of the fluorine and trichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H8Cl3FN2 |
|---|---|
分子量 |
353.6 g/mol |
IUPAC 名称 |
2-[4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-9-5-11(18)15(12(19)6-9)10-1-2-13-14(16(10)20)8(3-4-21)7-22-13/h1-2,5-7,22H,3H2 |
InChI 键 |
JEHABNMRPRQXHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)



![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)




![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)



